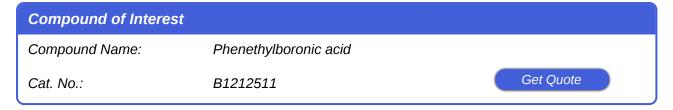


An In-Depth Technical Guide to Phenethylboronic Acid (CAS: 34420-17-2)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenethylboronic acid, also known as 2-phenylethaneboronic acid, is an organoboron compound with the CAS number 34420-17-2.[1][2][3] It is a versatile reagent in organic synthesis and holds significant potential in medicinal chemistry. This technical guide provides a comprehensive overview of its properties, applications, and relevant experimental protocols, tailored for researchers and professionals in drug development.

Physicochemical Properties

Phenethylboronic acid is a white to off-white crystalline solid.[3] It is soluble in polar organic solvents such as methanol and ethanol. Key physicochemical data are summarized in the table below.



Property	Value	Reference
CAS Number	34420-17-2	[1]
Molecular Formula	C8H11BO2	[1]
Molecular Weight	149.98 g/mol	[1]
Melting Point	76-81 °C	[3]
Predicted pKa	10.12 ± 0.43	[3]
Appearance	White to off-white crystalline powder	[3]

While specific experimental spectral data for **phenethylboronic acid** is not readily available in public databases, the expected spectral characteristics can be inferred from its structure and data for analogous compounds like phenylboronic acid. For instance, the FT-IR spectrum of a boronic acid typically shows a characteristic B-O stretching vibration band.[4][5]

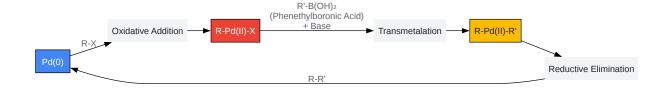
Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

A primary application of **phenethylboronic acid** is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[6][7]

General Reaction Principle

The Suzuki-Miyaura reaction couples an organoboron compound (in this case, **phenethylboronic acid**) with an organic halide or triflate in the presence of a palladium catalyst and a base. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.





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Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Substituted Biphenyl (Representative)

While a specific protocol for **phenethylboronic acid** is not readily available, the following is a representative procedure for the Suzuki-Miyaura coupling of an aryl bromide with a boronic acid, which can be adapted for **phenethylboronic acid**.[8]

Materials:

- Aryl halide (e.g., bromobenzene) (1.0 mmol)
- Phenethylboronic acid (1.2 mmol)
- Palladium catalyst (e.g., Pd(PPh₃)₄) (0.02 mmol)
- Base (e.g., K₂CO₃) (2.0 mmol)
- Solvent (e.g., a mixture of toluene and water)

Procedure:

- To a reaction vessel, add the aryl halide, phenethylboronic acid, palladium catalyst, and base.
- Purge the vessel with an inert gas (e.g., argon or nitrogen).

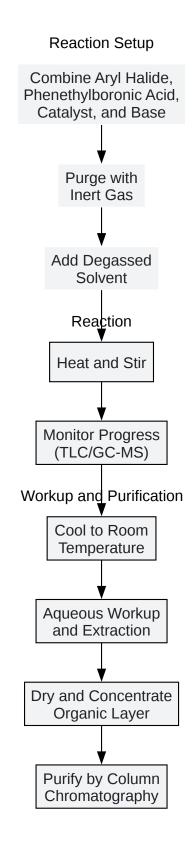






- Add the degassed solvent system.
- Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically several hours), monitoring the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature.
- Perform an aqueous workup by adding water and an organic solvent (e.g., ethyl acetate).
- Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.





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General experimental workflow for a Suzuki-Miyaura coupling reaction.

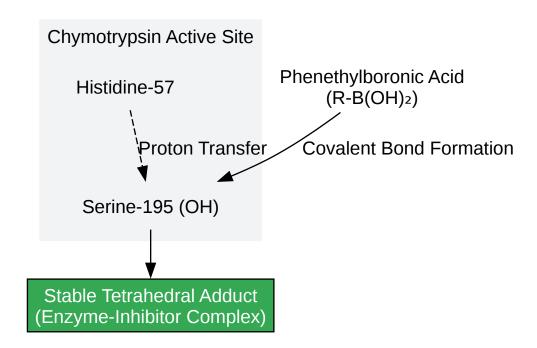


Applications in Drug Development: Enzyme Inhibition

Phenethylboronic acid has been identified as a good inhibitor of chymotrypsin, a serine protease.[3] Boronic acids are a well-established class of serine protease inhibitors, with some progressing to clinical use.[9][10][11]

Mechanism of Serine Protease Inhibition

The inhibitory activity of boronic acids against serine proteases stems from their ability to form a stable, tetrahedral adduct with the catalytic serine residue in the enzyme's active site. The boron atom acts as a Lewis acid, accepting a pair of electrons from the hydroxyl group of the serine. This mimics the transition state of peptide bond hydrolysis, effectively blocking the enzyme's catalytic activity.



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Mechanism of chymotrypsin inhibition by a boronic acid.

Significance in Drug Discovery

The ability of **phenethylboronic acid** to inhibit chymotrypsin suggests its potential as a scaffold for the development of more potent and selective protease inhibitors. Proteases are



implicated in a wide range of diseases, including cancer, inflammation, and infectious diseases. [12] By modifying the phenethyl group, medicinal chemists can explore structure-activity relationships to optimize binding affinity and selectivity for specific protease targets. While a specific Ki value for **phenethylboronic acid** against chymotrypsin is not readily available in the searched literature, it is known that arylboronic acids can be strong competitive inhibitors of this enzyme.[13]

Conclusion

Phenethylboronic acid is a valuable synthetic intermediate with demonstrated utility in Suzuki-Miyaura cross-coupling reactions and as a starting point for the design of serine protease inhibitors. Its straightforward application in robust carbon-carbon bond formation and its potential for bioactivity make it a compound of significant interest to researchers in both organic synthesis and drug discovery. Further exploration of its biological targets and the development of specific, optimized reaction protocols will undoubtedly expand its applications in these fields.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to Phenethylboronic Acid (CAS: 34420-17-2)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1212511#phenethylboronic-acid-cas-number-34420-17-2]

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